4-chloro-1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide
Overview
Description
4-chloro-1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the chlorinated pyrazole with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, alkoxides; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 4-chloro-1-methyl-N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
4-chloro-1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agriculture: It may be used as a pesticide or herbicide due to its biological activity.
Materials Science: It can be used in the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-methyl-N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide: A reduced form with an amino group instead of a nitro group.
4-chloro-1-methyl-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide: A derivative with a methyl group instead of a nitro group.
Uniqueness
4-chloro-1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide is unique due to the presence of both a nitro group and a chlorine atom, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-chloro-1-methyl-N-[2-(4-nitropyrazol-1-yl)ethyl]pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN6O3/c1-15-6-8(11)9(14-15)10(18)12-2-3-16-5-7(4-13-16)17(19)20/h4-6H,2-3H2,1H3,(H,12,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORFLKJPTGDDHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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